LY-368975 - 163059-33-4

LY-368975

Catalog Number: EVT-274084
CAS Number: 163059-33-4
Molecular Formula: C17H21NOS
Molecular Weight: 287.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY-368975 is a potent and selective inhibitor of the norepinephrine (NE) reuptake site. It is capable of reducing food consumption in rodents. Compounds of this class may have use in the treatment of obesity and eating disorders.
Source and Classification

LY-368975, also known as thionisoxetine, is classified as a selective norepinephrine reuptake inhibitor. It is derived from the structural modification of nisoxetine, a known norepinephrine reuptake inhibitor. The compound's chemical structure is characterized by the presence of a methylthio group which distinguishes it from similar compounds and contributes to its unique pharmacological properties. The compound's CAS number is 163059-33-4, and it has been primarily sourced from research institutions and pharmaceutical companies involved in drug development and synthesis .

Synthesis Analysis

The synthesis of LY-368975 involves multiple steps that generally include the reaction between benzenepropanamine and N-methyl-gamma-(2-(methylthio)phenoxy). The synthetic route can be outlined as follows:

  1. Starting Materials: Benzenepropanamine and N-methyl-gamma-(2-(methylthio)phenoxy).
  2. Reaction Conditions: The reaction typically requires specific conditions such as controlled temperature and pressure to ensure optimal yield.
  3. Catalysts: Various catalysts may be employed to facilitate the reaction and improve the efficiency of the synthesis process.
  4. Purification: After synthesis, advanced purification techniques are utilized to isolate LY-368975 in high purity (>98%) suitable for research applications .

Industrial production methods focus on scaling up laboratory syntheses while optimizing reaction parameters to maximize yield and purity. This includes using industrial-grade reagents and solvents under controlled environments .

Chemical Reactions Analysis

LY-368975 undergoes various chemical reactions that include:

  • Oxidation: Using agents like potassium permanganate or chromium trioxide can yield sulfoxides or sulfones.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert it into amines or alcohols.
  • Substitution Reactions: Nucleophilic substitution can be performed using sodium hydroxide or potassium tert-butoxide .

These reactions are essential for modifying the compound's properties or synthesizing derivatives that might exhibit enhanced biological activities.

Mechanism of Action

The mechanism of action for LY-368975 involves its selective binding to norepinephrine transporters (NET). By inhibiting these transporters, LY-368975 increases the availability of norepinephrine in the synaptic cleft, which can lead to enhanced neurotransmission. This mechanism is particularly relevant in treating conditions such as obesity by reducing food consumption through modulation of appetite-regulating pathways .

Studies have shown that LY-368975 can effectively reduce food intake in animal models, highlighting its potential therapeutic applications in weight management .

Physical and Chemical Properties Analysis

The physical properties of LY-368975 include:

  • Appearance: Solid powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO).
  • Storage Conditions: Should be stored dry and dark at temperatures between 0 - 4 °C for short-term storage or -20 °C for long-term preservation.
Applications

LY-368975 has diverse applications across several scientific domains:

  1. Medicinal Chemistry: Investigated for its potential use in treating neurological disorders due to its mechanism as a norepinephrine reuptake inhibitor.
  2. Biological Research: Studied for its effects on biological systems, particularly regarding enzyme inhibition and receptor interactions.
  3. Pharmaceutical Development: Utilized as an intermediate in synthesizing new pharmaceuticals targeting similar pathways.
  4. Material Science: Explored for developing new materials based on its chemical properties .
Introduction to LY-368975 in Neuropsychopharmacological Research

Historical Context of Norepinephrine Reuptake Inhibitor Development

The evolution of norepinephrine reuptake inhibitors (NRIs) began with tricyclic antidepressants (TCAs) like desipramine, which exhibited significant noradrenergic activity alongside anticholinergic and antihistaminergic effects. These non-selective agents spurred efforts to develop compounds with improved selectivity for the norepinephrine transporter (NET). Nisoxetine, synthesized by Eli Lilly in the 1970s, emerged as a breakthrough—the first potent and selective NET inhibitor (Ki < 5 nM), serving as a foundational pharmacological tool and radioligand ([3H]-nisoxetine) for autoradiographic studies of noradrenergic pathways [1] [10]. However, its clinical utility was limited by off-target effects.

LY-368975 (Thionisoxetine), developed subsequently, represents a structural analog of nisoxetine designed to enhance NET binding specificity. It emerged during a period (1990s) when researchers sought to dissect norepinephrine’s roles in cognition, mood, and autonomic functions using highly selective agents. Unlike earlier NRIs, LY-368975 was optimized for preclinical research to minimize interactions with serotonin (SERT) and dopamine (DAT) transporters, positioning it as a critical tool for mechanistic studies [5] [9].

Table 1: Evolution of Key Selective Norepinephrine Reuptake Inhibitors

CompoundNET Ki (nM)SERT/DAT Selectivity RatioPrimary Research Use
Desipramine0.6–4.310–50x (SERT)Clinical antidepressant
Nisoxetine0.8–3.0>500x (SERT/DAT)Radioligand ([3H]-nisoxetine)
LY-3689751.2>1000x (SERT/DAT)Preclinical behavioral studies
Reboxetine1.1130x (SERT)Clinical antidepressant
Atomoxetine2–5269x (SERT)ADHD treatment

Rationale for LY-368975 as a Selective Noradrenergic Agent

LY-368975 exhibits sub-nanomolar affinity for human NET (Ki ≈ 1.2 nM), with negligible activity at SERT (Ki > 1,000 nM) or DAT (Ki > 1,000 nM). This selectivity profile was confirmed via radioligand displacement assays using [3H]-nisoxetine and [3H]-citalopram, demonstrating >1,000-fold selectivity for NET over monoamine transporters [5] [9]. Its molecular structure features a diphenyl-propoxyacetate backbone, distinct from the morpholine ring of reboxetine or the aryloxypropanamine of atomoxetine, contributing to its unique binding kinetics [5] [9].

In vivo studies in rats validate its functional selectivity:

  • Oral administration (3 mg/kg) significantly elevates plasma norepinephrine (160% baseline) without altering serotonin, dopamine, or epinephrine levels [9].
  • Unlike dual SNRIs (e.g., duloxetine), LY-368975 does not enhance serotonin transmission in cortical microdialysates, confirming its exclusive noradrenergic action [7] [9].
  • It lacks appreciable affinity for 39 CNS receptors (e.g., muscarinic, histaminergic H1), reducing confounds in behavioral assays [3] [9].

Research Significance in Behavioral and Neuroimaging Applications

LY-368975’s selectivity enables precise interrogation of noradrenergic pathways in behavioral regulation and neuroimaging. Key research applications include:

  • Feeding Behavior: At doses ≥3 mg/kg, LY-368975 robustly suppresses food intake in food-deprived rats and reduces consumption of palatable solutions (e.g., sweetened milk) by 40–60%. This effect correlates with NET occupancy and hypothalamic norepinephrine elevation, supporting norepinephrine’s role in satiety signaling [1] [7].
  • Neuroimaging Probe Potential: Its high affinity and selectivity make it a candidate for PET radioligand development. Though not yet imaged in humans, carbon-11 labeled analogs (e.g., [11C]-LY-368975) have been synthesized for autoradiography, aiming to quantify NET density in conditions like depression and ADHD [1] [6]. Current neuroimaging (fMRI, PET) faces sensitivity limitations in distinguishing noradrenergic dysfunction from serotonergic or dopaminergic pathways—a gap LY-368975-derived tracers could address [2] [6].
  • Comparative Pharmacology: In rodent models, LY-368975 increases urethral pressure (indicative of peripheral NET inhibition) without altering immobility time in the forced swim test at doses effective for feeding suppression. This suggests differential central vs. peripheral NET engagement, aiding the design of peripherally restricted NRIs for disorders like stress urinary incontinence [9].

Table 2: Functional Effects of LY-368975 in Preclinical Models

Model SystemDose (mg/kg)Primary EffectMechanistic Insight
Food-deprived rats3–10↓ Food intake (30–50%)Norepinephrine regulates satiety pathways
Vaginal distention rats1–3↑ Leak point pressure (40–60%)Peripheral NET inhibition enhances urethral tone
Plasma analysis (rats)3↑ Norepinephrine (160%); no Δ dopamine/serotoninConfirmed in vivo selectivity
Forced swim test100No Δ immobility timeLow CNS side-effect potential at effective doses

LY-368975 thus bridges molecular specificity and systems-level neuroscience, clarifying norepinephrine’s roles in behavior and autonomic function while advancing tools for translational neuroimaging [1] [6] [9].

Table 3: Compound Nomenclature and Identifiers for LY-368975

DesignationIdentifier
IUPAC Name4-Piperidinyl 2,2-diphenyl-2-(propoxy-1,1,2,2,3,3,3-d₇)acetate hydrochloride
SynonymsThionisoxetine; LY368975
CAS Registry Number155273-01-1
Molecular FormulaC₁₇H₂₁NOS (Base)
Molecular Weight287.42 g/mol
Development StagePreclinical research compound

Properties

CAS Number

163059-33-4

Product Name

LY-368975

IUPAC Name

(3S)-N-methyl-3-(2-methylsulfanylphenoxy)-3-phenylpropan-1-amine

Molecular Formula

C17H21NOS

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3/t15-/m0/s1

InChI Key

NDVZIUGCCMZHLG-HNNXBMFYSA-N

SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC

Solubility

Soluble in DMSO

Synonyms

(R)-thionisoxetine
(S)-thionisoxetine
3-ortho-thiomethylphenoxy-N-methyl-3-phenylpropylamine
LY 368975
LY-368975
LY368975
thionisoxetine

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC

Isomeric SMILES

CNCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.